
5-Bromo-3-hydroxyisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-hydroxyisoquinolin-1(2H)-one is a brominated derivative of isoquinolinone, a class of compounds known for their diverse biological activities. Isoquinolinones are heterocyclic compounds containing a nitrogen atom in a six-membered ring fused to a benzene ring. The bromine and hydroxyl groups on the isoquinolinone core can significantly influence the compound’s chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-hydroxyisoquinolin-1(2H)-one typically involves the bromination of 3-hydroxyisoquinolin-1(2H)-one. This can be achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The process would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
5-Bromo-3-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: NaOCH3 in methanol or KSR in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 5-Bromo-3-oxoisoquinolin-1(2H)-one.
Reduction: 3-Hydroxyisoquinolin-1(2H)-one.
Substitution: 5-Substituted-3-hydroxyisoquinolin-1(2H)-one derivatives.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving isoquinolinone derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to bioactive isoquinolinones.
Industry: Used in the development of new materials or as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 5-Bromo-3-hydroxyisoquinolin-1(2H)-one would depend on its specific biological target. Generally, isoquinolinone derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The bromine and hydroxyl groups may enhance binding affinity or specificity for certain molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
類似化合物との比較
Similar Compounds
3-Hydroxyisoquinolin-1(2H)-one: Lacks the bromine atom, potentially less reactive.
5-Chloro-3-hydroxyisoquinolin-1(2H)-one: Chlorine instead of bromine, may have different reactivity and biological activity.
5-Methyl-3-hydroxyisoquinolin-1(2H)-one: Methyl group instead of bromine, different steric and electronic effects.
Uniqueness
5-Bromo-3-hydroxyisoquinolin-1(2H)-one is unique due to the presence of both bromine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other isoquinolinone derivatives.
特性
分子式 |
C9H6BrNO2 |
|---|---|
分子量 |
240.05 g/mol |
IUPAC名 |
5-bromo-1-hydroxy-2H-isoquinolin-3-one |
InChI |
InChI=1S/C9H6BrNO2/c10-7-3-1-2-5-6(7)4-8(12)11-9(5)13/h1-4H,(H2,11,12,13) |
InChIキー |
SKKAZBVQAQLXHQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(NC(=O)C=C2C(=C1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




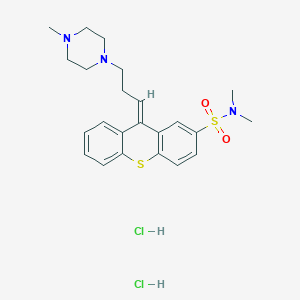
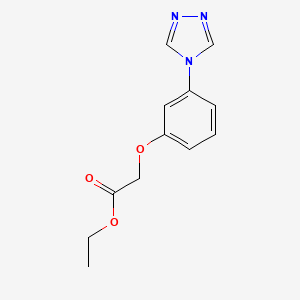
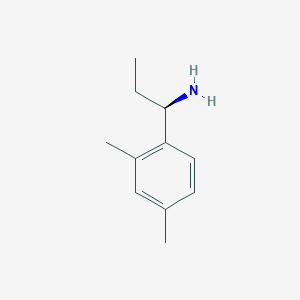
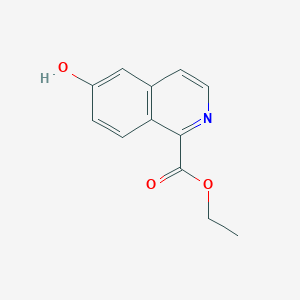

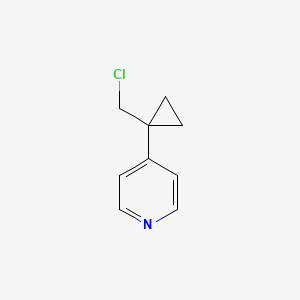

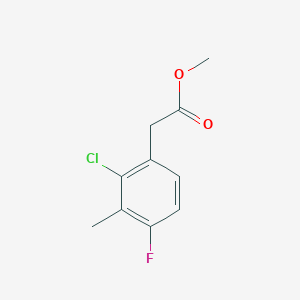
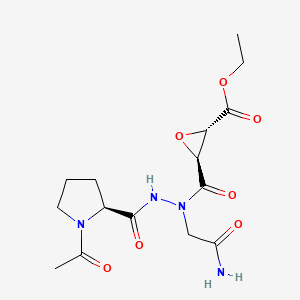
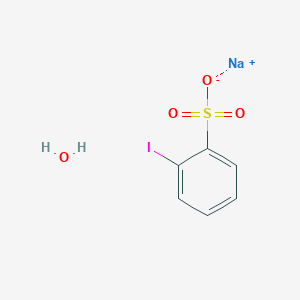
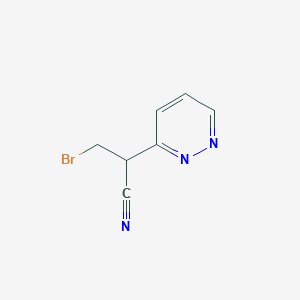
![2-(6-fluoro-1H-benzo[d]imidazol-1-yl)-9-(tetrahydro-2H-pyran-4-yl)-7H-purin-8(9H)-one](/img/structure/B12970571.png)
